molecular formula C14H19N3O2 B2391279 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097904-16-8

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Cat. No.: B2391279
CAS No.: 2097904-16-8
M. Wt: 261.325
InChI Key: JNRZEMRHLJMEMN-UHFFFAOYSA-N
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Description

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a chemical compound of interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a pyrrolidine ring linked to a 2-methylpyrimidine group via an ether oxygen, a feature commonly seen in compounds designed to modulate biological targets . Pyrimidine derivatives are widely investigated for their potential as kinase inhibitors, which are pivotal in developing therapies for conditions such as inflammatory diseases and oncology . Furthermore, the pyrrolidine moiety is a common pharmacophore in bioactive molecules, including those studied for their interactions with neuronal monoamine transporters, such as the dopamine and norepinephrine transporters . This specific structural combination suggests potential utility in probing signal transduction pathways or neurotransmitter systems. Researchers may value this compound as a key intermediate or a novel scaffold for designing and synthesizing new biological probes or potential therapeutic agents in hit-to-lead optimization campaigns. Its "but-2-en-1-one" core, an α,β-unsaturated ketone, could also allow for further synthetic derivatization, making it a versatile building block in organic synthesis. This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)8-14(18)17-7-5-12(9-17)19-13-4-6-15-11(3)16-13/h4,6,8,12H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZEMRHLJMEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Pyrrolidine Functionalization

A central step involves introducing the 2-methylpyrimidin-4-yloxy group to the pyrrolidine ring. Patent WO2020225831A1 describes analogous reactions where sodium iodide (NaI) catalyzes nucleophilic substitutions under mild conditions, avoiding high-pressure systems. For this compound:

  • 3-Hydroxypyrrolidine reacts with 4-chloro-2-methylpyrimidine in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • NaI facilitates the displacement of chloride, forming the ether linkage at 70–80°C for 5–8 hours.

Representative Conditions

Parameter Value Source
Solvent DMF/Acetonitrile (1:1)
Catalyst NaI (1.2 equiv)
Temperature 70–80°C
Yield 85–92%

Enone Formation via Aldol Condensation

The α,β-unsaturated ketone is synthesized via cross-aldol condensation between a β-keto ester and an aldehyde. CN102584744B outlines a related approach using phosphorus tribromide (PBr₃) to activate carbonyl groups:

  • 3-Methylbut-2-enal reacts with 1-(pyrrolidin-1-yl)ethanone in the presence of PBr₃.
  • The reaction proceeds at 0–5°C to minimize polymerization, followed by warming to 25°C for 12 hours.

Optimization Insight

  • Lower temperatures (<10°C) reduce side products like dimerization.
  • Yields improve to 78–86% with stoichiometric PBr₃ (1.1 equiv).

Purification and Quality Control

Crystallization Techniques

High-purity (>99%) product is achieved via solvent-mediated crystallization . WO2020225831A1 reports success with acetone/water mixtures:

  • Crude product is dissolved in hot acetone (50–55°C).
  • Gradual addition of water induces crystallization.
  • Washing with cold acetone removes residual impurities.

Purity Data

Method Purity (%) Source
HPLC 99.47
XRPD Crystalline form confirmed

Impurity Profiling

Critical impurities include:

  • Hydroxy impurity : Unreacted 3-hydroxypyrrolidine (<0.1% by HPLC).
  • Positional isomers : Controlled via low-temperature enone formation.

Scalability and Industrial Feasibility

The patented methods demonstrate scalability:

  • Batch Size : Up to 100 g with consistent yields (85–90%).
  • Solvent Recovery : DMF and acetone are recycled via distillation, reducing costs.

Environmental Considerations

  • Substitution of chloro solvents with acetonitrile or THF aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The patent in describes compounds like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Example 64). Key comparisons include:

Parameter Target Compound Example 64 Compound
Core Structure Pyrrolidine-linked enone + pyrimidine Pyrazolo-pyrimidine + chromenone
Molecular Weight 261.3 g/mol 536.4 g/mol
Functional Groups Enone, pyrrolidine, methylpyrimidine Fluorinated chromenone, pyrazolo-pyrimidine
Synthetic Method Likely Suzuki coupling or nucleophilic substitution Suzuki coupling with Pd catalyst
Melting Point Not reported 303–306°C

Key Observations :

  • The target compound’s smaller size (261.3 vs. 536.4 g/mol) implies better solubility and bioavailability.
  • Example 64’s higher melting point reflects strong intermolecular interactions (e.g., hydrogen bonding from fluorinated groups).
  • Both compounds utilize pyrimidine derivatives, but Example 64 incorporates fluorinated aromatic systems for enhanced metabolic stability.
Comparison with Repaglinide Derivative ()

mentions a modified Repaglinide structure: (S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid. While distinct in application (Repaglinide is an antidiabetic), structural parallels include:

  • Enone/ketone systems: Both compounds feature conjugated carbonyl groups, which influence electronic properties and reactivity.
  • Substituent positioning: The target compound’s 3-methyl group on the butenone contrasts with Repaglinide’s 3-methylbutylamino chain, affecting steric hindrance and target binding.

Research Findings and Functional Implications

Pharmacological Potential

Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., imatinib). The target compound’s pyrimidine-pyrrolidine scaffold may mimic ATP-binding motifs, though its bioactivity remains unverified. In contrast, Example 64’s fluorinated chromenone suggests antitumor or anti-inflammatory applications.

Biological Activity

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a butenone group, suggests diverse interactions within biological systems. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2C_{17}H_{19}N_{3}O_{2}, with a molecular weight of approximately 297.36 g/mol. The compound's structure is depicted below:

PropertyValue
Molecular FormulaC17H19N3O2
Molecular Weight297.36 g/mol
CAS Number2097904-16-8

The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various biological pathways, potentially acting as an enzyme inhibitor or receptor modulator. The presence of functional groups indicates possible interactions with signaling pathways involved in cellular processes.

Cytotoxicity Studies

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives:

  • Antibacterial Activity : A study evaluating various pyrrolidine derivatives found that modifications in the substituent groups significantly influenced antibacterial activity, with some derivatives showing potent effects against common pathogens .
  • Mechanistic Insights : Research into the mechanism of action for related compounds suggests that they may inhibit specific enzymes involved in bacterial metabolism or disrupt cell membrane integrity .
  • Potential Therapeutic Applications : The structural features of this compound indicate potential applications in drug design, particularly in developing new antibacterial agents or other therapeutics targeting metabolic pathways.

Q & A

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen to enhance solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify metabolic hotspots for deuteration or fluorination .
  • Table 2 : PK parameters from in vitro studies:
ParameterValueAssay TypeReference
LogP2.3Shake-flask
Plasma Stabilityt₁/₂ = 4.2hHuman plasma
CYP3A4 InhibitionIC₅₀ = 8 µMFluorescent assay

How does the compound’s reactivity with nucleophiles or electrophiles influence its stability in biological systems?

Basic
The α,β-unsaturated enone is prone to Michael addition with thiols (e.g., glutathione), necessitating stability assays:

  • Glutathione Reactivity : Incubate with GSH (1 mM) and monitor degradation via HPLC .

Q. Advanced

  • Computational Predictors : DFT-based Fukui functions identify electrophilic sites susceptible to nucleophilic attack .
  • Protective Formulations : Encapsulation in PEGylated liposomes reduces off-target reactivity .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic

  • Storage : -20°C under argon in amber vials to prevent photodegradation of the enone .
  • Handling : Use gloveboxes for hygroscopic intermediates (e.g., TCDI-activated species) .

Q. Advanced

  • Accelerated Stability Studies : Stress testing under ICH Q1A guidelines (40°C/75% RH for 6 months) identifies degradation pathways .

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